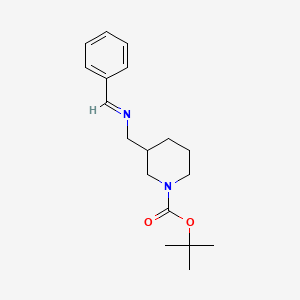
tert-Butyl 3-((benzylideneamino)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound tert-Butyl 3-((benzylideneamino)methyl)piperidine-1-carboxylate is a chemical intermediate that appears to be related to various piperidine derivatives, which are often used in the synthesis of biologically active compounds, including proteinkinase inhibitors, nociceptin antagonists, and anticancer drugs. Piperidine structures are prevalent in pharmaceutical chemistry due to their presence in a variety of therapeutic agents.
Synthesis Analysis
The synthesis of related piperidine derivatives typically involves multi-step reactions starting from various piperidine-based precursors. For example, the asymmetric synthesis of a piperidine derivative used as a key intermediate for a proteinkinase inhibitor starts from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride and achieves a 49% overall yield . Another study reports the asymmetric synthesis of a piperidine dicarboxylate, a nociceptin antagonist intermediate, with an enantiomeric excess of over 98% . These methods suggest potential industrial applications due to their mild conditions and high yields.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often characterized using spectroscopic methods such as FTIR, NMR, and X-ray crystallography. For instance, the crystal and molecular structure of a related compound was determined by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding that stabilizes the structure . DFT analyses are also employed to predict and confirm the molecular structure and properties of these compounds .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including diastereoselective reductions, isomerizations, and condensation reactions. These reactions are crucial for modifying the piperidine core to introduce different functional groups that are essential for the biological activity of the final compounds. For example, a tert-butyl piperazine derivative was synthesized through amination, using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the piperidine ring. These properties are essential for the compound's suitability in pharmaceutical formulations. The thermal stability and reactivity can be assessed through thermal analyses, while spectroscopic techniques provide insights into the electronic and structural characteristics of the compounds .
Applications De Recherche Scientifique
Synthesis and Pharmaceutical Applications
- tert-Butyl 3-((benzylideneamino)methyl)piperidine-1-carboxylate serves as a key intermediate in the synthesis of small molecule anticancer drugs, highlighting its crucial role in developing therapies targeting the PI3K/AKT/mTOR pathway, which is significant for cell growth and survival. The efficient synthesis methods for such intermediates are vital for advancing cancer treatment options (Zhang et al., 2018).
- It also plays a role in creating intermediates for nociceptin antagonists, compounds that could potentially treat a variety of conditions due to their role in pain modulation (Jona et al., 2009).
Anticancer and Antimicrobial Agents
- Research into metallopharmaceutical agents based on palladium, gold, and silver N-heterocyclic carbene complexes has shown that derivatives of tert-Butyl 3-((benzylideneamino)methyl)piperidine-1-carboxylate, among others, exhibit significant anticancer and antimicrobial properties. These findings underscore the compound's potential in developing new therapeutic agents (Ray et al., 2007).
Chemical Synthesis and Structural Studies
- The compound is utilized in synthesizing diverse chemical structures, demonstrating its flexibility as a precursor or intermediate in organic synthesis. Such applications include the development of novel azetidin-2-ones and the transformation into various piperidine-3-carboxylates, showcasing its utility in synthesizing compounds with potential biological activities (D’hooghe et al., 2008).
Contribution to Heterocyclic Chemistry
- Furthermore, its involvement in the synthesis of heterocyclic compounds, such as pyridinones and their derivatives, highlights its significance in exploring new chemical entities that could have various pharmaceutical applications. These contributions are crucial for discovering new drugs and understanding chemical reactions (Shatsauskas et al., 2017).
Safety and Hazards
The safety data sheet for “tert-Butyl 3-((benzylideneamino)methyl)piperidine-1-carboxylate” indicates that it may cause skin irritation (H315), eye irritation (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propriétés
IUPAC Name |
tert-butyl 3-[(benzylideneamino)methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)20-11-7-10-16(14-20)13-19-12-15-8-5-4-6-9-15/h4-6,8-9,12,16H,7,10-11,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEFLGAWUZYHKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CN=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-((benzylideneamino)methyl)piperidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

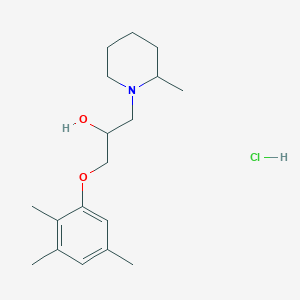

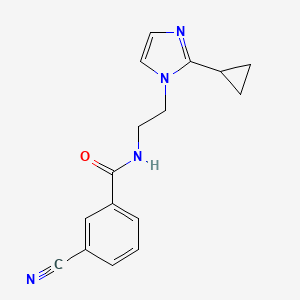
![2-Hydroxy-5-({[(3-methylthiophen-2-yl)methyl]carbamoyl}amino)benzoic acid](/img/structure/B2515683.png)
![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2515684.png)
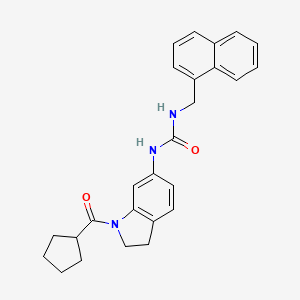
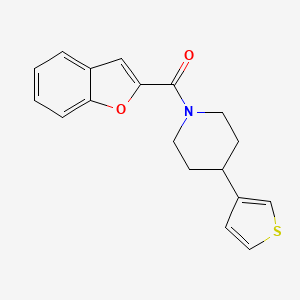
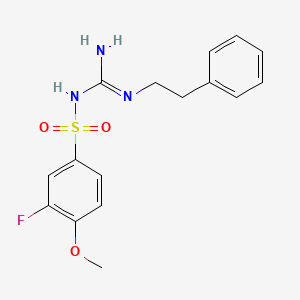

![3-[4-(5-Chloro-2-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2515693.png)
![3-butyl-2-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2515696.png)
![4-phenyl-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)butanamide](/img/structure/B2515699.png)
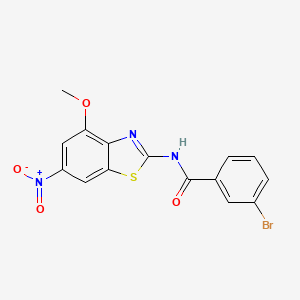
![3-[2-(4-Methylphenoxy)phenyl]acrylic acid](/img/structure/B2515702.png)